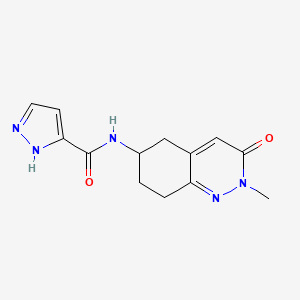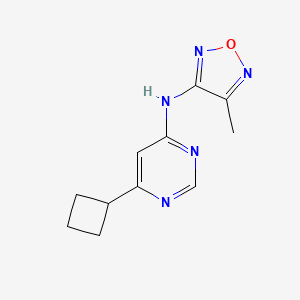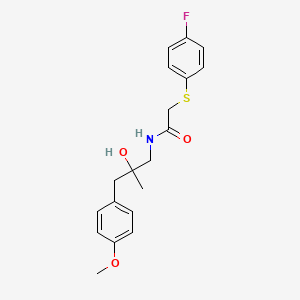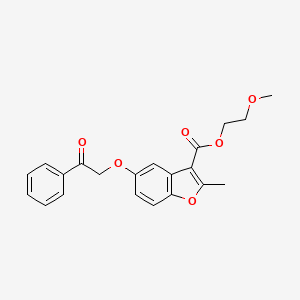
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Efficacy : A study by Aytemir et al. (2003) focused on synthesizing a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, which showed significant antimicrobial activity. One of the compounds exhibited higher antibacterial activity against various bacteria, including Staphylococcus aureus, Entrococcus faecalis, and Escherichia coli, as well as against fungi like Candida krusei (Aytemir, Erol, Hider, & Özalp, 2003).
Antiviral Activity
- Anti-TMV Properties : Zhang et al. (2012) synthesized a series of bis-pyrazole compounds, which demonstrated good inactivation effects against Tobacco Mosaic Virus (TMV). One of these compounds showed higher activity than traditional antiviral agents at certain concentrations (Zhang, Xu, Fan, Wang, Yang, & Yuan, 2012).
Radiotracer Development
- PET Imaging Agent : Wang et al. (2018) developed a tracer for PET imaging targeting the IRAK4 enzyme in neuroinflammation. This involved synthesizing a novel pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative, highlighting its potential application in neuroimaging and inflammation studies (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Miscellaneous Applications
- Microwave-Assisted Synthesis : Hu et al. (2011) reported a microwave-assisted synthesis of tetrazolyl pyrazole amides. These compounds exhibit varied activities like bactericidal and antimicrobial properties, showing the efficiency of microwave-assisted synthesis in developing biologically active compounds (Hu, Wang, Zhou, & Xu, 2011).
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18-12(19)7-8-6-9(2-3-10(8)17-18)15-13(20)11-4-5-14-16-11/h4-5,7,9H,2-3,6H2,1H3,(H,14,16)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMVPYWXTDJRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide](/img/structure/B2634997.png)

![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2635001.png)
![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2635002.png)
![1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2635004.png)


![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)
![7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2635009.png)

![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2635011.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2635012.png)
![4-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]-6-(piperidin-1-yl)pyrimidine](/img/structure/B2635016.png)
